molecular formula C15H18N4O2S B5810504 1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea

1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B5810504
M. Wt: 318.4 g/mol
InChI Key: NBVINGCZADFTQS-UHFFFAOYSA-N
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Description

1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that features a thiadiazole ring and a methoxyphenyl group. Compounds containing thiadiazole rings are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under acidic or basic conditions.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.

    Formation of the Urea Linkage: The final step involves the reaction of the thiadiazole derivative with 4-methoxyphenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea would depend on its specific biological target. Generally, thiadiazole derivatives are known to interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Phenyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea: Similar structure but with a phenyl group instead of a cyclopentyl group.

    1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylurea: Similar structure but without the methoxy group on the phenyl ring.

Uniqueness

1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea is unique due to the presence of both the cyclopentyl and methoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-21-12-8-6-11(7-9-12)16-14(20)17-15-19-18-13(22-15)10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVINGCZADFTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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